molecular formula C6H11BrO B6235935 rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis CAS No. 360578-77-4

rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis

Cat. No. B6235935
CAS RN: 360578-77-4
M. Wt: 179.1
InChI Key:
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Description

Rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis (BMMO) is a chiral organobromine compound that has been used in various scientific contexts. It has been used as a reagent in organic synthesis, as a catalyst in asymmetric synthesis, and as a ligand in transition metal catalysis. BMMO is also used in the study of biochemical and physiological processes, including enzyme catalysis and drug action.

Scientific Research Applications

Rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis has been used in various scientific contexts, including organic synthesis, asymmetric synthesis, and transition metal catalysis. In organic synthesis, rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis is used as a reagent to form carbon-carbon and carbon-heteroatom bonds. It is also used as a catalyst in asymmetric synthesis, allowing for the synthesis of optically active compounds. In transition metal catalysis, rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis is used as a ligand, allowing for the formation of transition metal complexes.

Mechanism of Action

In organic synthesis, rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis acts as a reagent, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. In asymmetric synthesis, rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis acts as a catalyst, allowing for the formation of optically active compounds. In transition metal catalysis, rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis acts as a ligand, allowing for the formation of transition metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis are largely unknown. However, rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis has been used in the study of enzyme catalysis, drug action, and other biochemical and physiological processes. In particular, rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis has been used as a ligand in the study of enzyme catalysis, allowing for the formation of transition metal complexes and the study of enzyme-catalyzed reactions.

Advantages and Limitations for Lab Experiments

The use of rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis in lab experiments has several advantages. rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis is relatively inexpensive, easy to synthesize, and efficient. Additionally, rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis is stable under a wide range of conditions and can be used in a variety of contexts, including organic synthesis, asymmetric synthesis, and transition metal catalysis. However, rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis also has some limitations. For example, it is not as effective as other reagents in certain contexts, such as asymmetric synthesis. Additionally, the biochemical and physiological effects of rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis are largely unknown.

Future Directions

There are a number of potential future directions for rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis. One potential direction is to explore its use in other contexts, such as drug action and enzyme catalysis. Additionally, further research could be conducted to better understand the biochemical and physiological effects of rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis. Finally, rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis could be used to synthesize other compounds, such as optically active compounds, that could be used in further research.

Synthesis Methods

Rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis is synthesized through a two-step process. The first step involves the reaction of 2-bromo-2-methylpropane with sodium methoxide in methanol, producing a sodium salt of 2-bromo-2-methyloxirane. This salt is then reacted with 5-methyl-2-pentanol in the presence of an acid catalyst, producing rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis. This method is advantageous because it is relatively simple, efficient, and cost-effective.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-2-butene", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Methanol", "Sodium bicarbonate" ], "Reaction": [ "Step 1: 2-methyl-2-butene is reacted with bromine in the presence of sulfuric acid to form 2-bromo-2-methylbutane.", "Step 2: 2-bromo-2-methylbutane is reacted with sodium hydroxide to form 2-methylbut-2-ene-1-ol.", "Step 3: 2-methylbut-2-ene-1-ol is reacted with hydrogen peroxide in the presence of sulfuric acid to form 2-(hydroxymethyl)-2-methylbutanal.", "Step 4: 2-(hydroxymethyl)-2-methylbutanal is reacted with methanol in the presence of sodium bicarbonate to form rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis." ] }

CAS RN

360578-77-4

Product Name

rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis

Molecular Formula

C6H11BrO

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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